molecular formula C13H10Br2N2 B3336559 N,N'-bis-(4-Bromophenyl)formamidine CAS No. 30881-03-9

N,N'-bis-(4-Bromophenyl)formamidine

Cat. No.: B3336559
CAS No.: 30881-03-9
M. Wt: 354.04 g/mol
InChI Key: FGWNTBFNMMUVPO-UHFFFAOYSA-N
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Description

Significance of Formamidines in Contemporary Organic and Inorganic Chemistry

Formamidines are a class of organic compounds characterized by the functional group RC(NR)NR2. wikipedia.org They are recognized for being more basic than amides and are considered among the strongest uncharged bases. wikipedia.org This heightened basicity stems from the ability of the positive charge to be delocalized across both nitrogen atoms upon protonation, forming a stable amidinium ion. wikipedia.org

In organic synthesis, formamidines are versatile reagents and intermediates. hschemraw.com They are instrumental in the formation of various heterocyclic compounds, amides, and imines. hschemraw.com Their ability to act as nucleophiles facilitates the creation of crucial carbon-nitrogen bonds, a cornerstone in the development of pharmaceuticals and agrochemicals. hschemraw.com Furthermore, formamidines can serve as protecting groups for primary amines. scilit.com

In the realm of inorganic chemistry, formamidines and their deprotonated form, formamidinates, have gained immense popularity as ligands for metal coordination. researchgate.net Their ready synthetic accessibility allows for a high degree of modularity, and they are known for their robustness, often acting as chemically innocent spectator ligands. researchgate.net The common bidentate coordination mode of formamidinate ligands enhances the rigidity of the resulting metal complexes. researchgate.net

Overview of N,N'-bis-(4-Bromophenyl)formamidine as a Model Compound in Academic Studies

This compound serves as an excellent model compound for several key areas of chemical investigation. Its synthesis is a clear illustration of condensation reactions, typically involving the reaction of 4-bromoaniline (B143363) with an orthoformate ester. vulcanchem.com The presence of the bromine atoms on the phenyl rings provides a valuable spectroscopic and crystallographic marker, aiding in structural elucidation.

The crystal structure of this compound has been the subject of detailed study, revealing important insights into intermolecular interactions. nih.gov These studies have shown that the molecules form dimeric units through N–H···N hydrogen bonds. vulcanchem.com Furthermore, intermolecular Br···Br interactions, with distances shorter than the sum of the van der Waals radii, contribute to the formation of linear chains in the solid state. vulcanchem.comnih.gov The dihedral angles between the two benzene (B151609) rings in the molecule highlight its conformational flexibility. vulcanchem.com

From a physicochemical perspective, this compound is a useful standard for chromatographic studies, particularly in understanding tautomerization, as the equilibrium between its E and Z isomers can influence retention times. vulcanchem.com The bromophenyl groups are also thought to enhance membrane permeability and target binding in biological contexts, although detailed mechanistic studies are still needed. vulcanchem.com

Scope and Research Objectives for this compound

The research surrounding this compound is multifaceted, with objectives spanning fundamental understanding to practical applications. Key areas of investigation include:

Synthesis and Optimization: A primary objective is the development of efficient and environmentally friendly synthetic routes. One reported method utilizes a sulfonated rice husk ash as a solid acid catalyst, achieving a high yield of 91%. vulcanchem.com

Structural Analysis: Detailed crystallographic studies aim to provide high-accuracy geometric parameters and a deeper understanding of the non-covalent interactions that govern its solid-state packing. nih.gov This includes the characterization of hydrogen bonding and halogen bonding. vulcanchem.com

Coordination Chemistry: A significant research direction involves using this compound as a ligand to synthesize novel metal complexes. For example, it has been used to create a dimolybdenum(II) paddlewheel complex with a quadruple bond between the metal centers. nih.gov

Materials Science: The compound is being explored for its utility in creating halogen-bonded supramolecular assemblies, which are of interest in the field of crystal engineering. vulcanchem.com

Medicinal Chemistry: While direct applications are still under investigation, this compound serves as a precursor for potential anticancer agents and monoamine oxidase (MAO) inhibitors. vulcanchem.com

Interactive Data Tables

Chemical Identity of this compound

IdentifierValue
IUPAC Name N,N'-bis(4-bromophenyl)methanimidamide
CAS Number 30881-03-9
Molecular Formula C13H10Br2N2
Molecular Weight 354.04 g/mol
InChIKey FGWNTBFNMMUVPO-UHFFFAOYSA-N

Crystallographic Data for this compound

ParameterValueReference
Symmetry Two independent half-molecules completed by twofold rotational symmetry nih.gov
N–H···N Hydrogen Bond Distance 2.89 Å vulcanchem.com
Intermolecular Br···Br Interaction Distance 3.4328 (7) Å nih.gov
Dihedral Angles Between Benzene Rings 50.05 (15)° and 75.61 (11)° nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(4-bromophenyl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWNTBFNMMUVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=NC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335547
Record name N,N'-bis-(4-Bromophenyl)formamidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30881-03-9
Record name N,N'-bis-(4-Bromophenyl)formamidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(4-BROMOPHENYL)FORMAMIDINE
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Synthetic Methodologies and Mechanistic Investigations for N,n Bis 4 Bromophenyl Formamidine

Established Synthetic Routes and Reaction Conditions

Traditional and widely adopted methods for synthesizing N,N'-bis-(4-bromophenyl)formamidine primarily rely on the condensation of the corresponding aniline (B41778) with a one-carbon source, most commonly an orthoformate.

The direct condensation of 4-bromoaniline (B143363) with an orthoformate, such as triethyl orthoformate or trimethyl orthoformate, represents a fundamental approach to forming the formamidine (B1211174) linkage. vulcanchem.comtue.nl The reaction typically involves heating two equivalents of the aniline with one equivalent of the orthoformate. scirp.org To drive the reaction equilibrium towards the product, the alcohol byproduct (e.g., ethanol) is often removed by distillation. vulcanchem.comtue.nl While this method is straightforward, it can require high temperatures and may proceed without a catalyst, albeit sometimes with lower efficiency. tue.nl

To improve reaction rates, yields, and operate under milder conditions, various catalytic systems have been introduced for the synthesis of N,N'-diarylformamidines.

Lewis Acid Catalysis Lewis acids have proven to be effective catalysts for the synthesis of N,N'-diarylformamidines from primary aryl amines and triethyl orthoformate. scirp.org Iron(III) chloride (FeCl₃) is a notable example, serving as an efficient, inexpensive, and environmentally benign catalyst. scirp.org The reaction to produce this compound using FeCl₃ can be carried out at ambient temperature, providing a high yield of the isolated product. scirp.org The catalyst activates the orthoformate, facilitating the nucleophilic attack by the amine. scirp.org Other Lewis acids have also been explored for the N-formylation of amines and related transformations, suggesting a broad scope of potential catalysts for formamidine synthesis. researchgate.netnih.govrsc.org

Table 1: Lewis Acid-Catalyzed Synthesis of this compound

CatalystStarting MaterialsSolventTemperatureTime (h)Yield (%)Reference
FeCl₃4-Bromoaniline, Triethyl orthoformateNoneAmbient392 scirp.org

Heterogeneous Catalysis Heterogeneous catalysts offer significant advantages, including simplified product purification and the potential for catalyst recycling. mdpi.comyoutube.com For the synthesis of this compound, solid acid catalysts have been successfully employed. One reported method uses sulfonated rice husk ash, a solid acid, to catalyze the condensation of 4-bromoaniline with ethyl orthoformate at 160°C, achieving a 91% yield. vulcanchem.com Other solid catalysts, such as nanoporous TiO₂ and sulfated zirconia, have also been shown to be effective for the synthesis of N,N'-diarylformamidines under solvent-free conditions, highlighting a green and efficient alternative to homogeneous systems. mdpi.comresearchgate.net

Table 2: Heterogeneous Catalysis in the Synthesis of this compound

CatalystStarting MaterialsTemperature (°C)ConditionsYield (%)Reference
Sulfonated Rice Husk Ash4-Bromoaniline, Ethyl orthoformate160Ethanol distillation91 vulcanchem.com

Advanced Synthetic Optimization Strategies for this compound

Efforts to optimize the synthesis of formamidines have focused on developing more efficient, environmentally friendly, and operationally simple procedures. A significant advancement is the development of catalyst-free and solvent-free reaction conditions. researchgate.netnih.gov These methods often involve heating a mixture of the amine and the orthoformate, relying on thermal energy to drive the reaction to completion. tue.nl Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times and high yields for related heterocyclic syntheses involving formamidine intermediates. mdpi.com The use of Brønsted acidic ionic liquids represents another modern approach, providing a recyclable medium and catalyst that can promote the reaction between aryl amines and triethyl orthoformate efficiently under solvent-free conditions. researchgate.net

Mechanistic Studies of Formamidine Formation Pathways

The mechanism for the formation of N,N'-diarylformamidines from anilines and orthoformates has been a subject of study. The generally accepted pathway involves a two-step process. tue.nlacs.org

The reaction is initiated by the attack of one molecule of the amine (e.g., 4-bromoaniline) on the orthoformate, leading to the elimination of one molecule of alcohol and the formation of an ethyl N-arylformimidate intermediate. tue.nlresearchgate.netacs.org This step can be slow and is often the rate-determining step in the absence of a catalyst.

In the presence of a Lewis acid catalyst like FeCl₃, the mechanism is believed to start with the activation of the orthoformate. The Lewis acid coordinates to an ethoxy group, enhancing the C-O bond cleavage to generate a stabilized carbocation. scirp.org This highly electrophilic species is then readily attacked by the nucleophilic amine.

The second stage of the reaction involves the attack of a second molecule of the amine on the formimidate intermediate. This is followed by the elimination of a second molecule of alcohol to yield the final N,N'-diarylformamidine product. tue.nlacs.org Removing the alcohol byproduct as it forms is crucial for driving the reaction to completion by preventing the reverse reaction. tue.nl

Scheme 1: Plausible Mechanism for Lewis-Acid Catalyzed Formamidine Formation

A plausible mechanism for the formation of diarylformamidines suggests that a Lewis acid like FeCl₃ activates the ethoxy groups of the orthoformate. This activation promotes the cleavage of the C-O bond, which in turn creates a stable carbocation. This carbocation then undergoes subsequent nucleophilic displacements by the aromatic amines to form the final product. scirp.org

Structural Elucidation and Conformational Analysis of N,n Bis 4 Bromophenyl Formamidine

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive insight into the molecular structure and packing of N,N'-bis-(4-Bromophenyl)formamidine in the solid state. A redetermination of its crystal structure has provided high-accuracy geometric parameters and a clear picture of its conformational and interactive properties. nih.govnih.gov

The crystal structure analysis reveals the presence of two independent half-molecules in the asymmetric unit. nih.govnih.gov These half-molecules are completed by a twofold rotation axis, a symmetry element that runs through the central C-H group of the formamidine (B1211174) core. nih.gov This results in two distinct molecular conformations coexisting within the same crystal lattice.

A key feature of the molecular conformation is the non-planar arrangement of the two 4-bromophenyl rings relative to each other. The degree of twist is defined by the dihedral angle between the planes of these aromatic rings. In the two independent molecules, these angles are significantly different, highlighting the molecule's conformational flexibility. nih.govnih.govvulcanchem.com

MoleculeDihedral Angle Between Benzene (B151609) Rings
Independent Molecule 150.05 (15)°
Independent Molecule 275.61 (11)°
Data sourced from a 2011 redetermination of the crystal structure. nih.govnih.gov

The crystal packing of this compound is stabilized by a combination of specific, directional intermolecular interactions, namely hydrogen bonds and halogen bonds. nih.govnih.gov

Hydrogen Bonding: The primary interaction involves intermolecular N—H···N hydrogen bonds, which link individual molecules into dimeric units. nih.govnih.govvulcanchem.com This classic hydrogen bonding pattern is a dominant feature in the crystal structure, defining the initial self-assembly of the molecules.

Halogen Bonding: Beyond the hydrogen-bonded dimers, the crystal structure is further consolidated by Br···Br interactions. nih.govnih.govvulcanchem.com These interactions are a form of halogen bonding, where the bromine atom on one molecule interacts with the bromine atom on an adjacent molecule. The observed interaction distance of 3.4328 (7) Å is significantly shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.90 Å), indicating a strong and structurally important contact. nih.gov

Interaction TypeDescriptionDistance (Å)
Hydrogen BondN—H···N2.89 vulcanchem.com
Halogen BondBr···Br3.4328 (7) nih.govnih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in related N-benzylideneaniline compounds. researchgate.net While a specific study dedicated to the polymorphism of this compound is not noted, the existence of an initial structural report from 1991 and a full redetermination in 2011 with higher accuracy suggests the importance of precise characterization for this system. nih.govnih.gov Studies on similar molecular structures have shown that different polymorphs can appear under varying conditions, such as thermal treatment. researchgate.netnih.gov

Disorder is an intrinsic feature of the reported crystal structure of this compound. nih.govnih.gov The disorder arises directly from the molecule's crystallographic symmetry. Since the molecule possesses a twofold rotation axis, the hydrogen atoms attached to the nitrogen atoms of the formamidine group are disordered. nih.govnih.gov These hydrogen atoms are distributed over two equivalent positions, each with a 50% occupancy. nih.govnih.gov This type of disorder is common in molecules that crystallize on a symmetry element that is not fully matched by the molecule's own symmetry. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to diffraction studies by probing the vibrational properties of the molecule's functional groups.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule and analyzing its bonding characteristics. Each vibrational mode corresponds to a specific molecular motion (e.g., stretching, bending) and absorbs or scatters light at a characteristic frequency.

For this compound, these techniques can confirm the presence of its key structural components. While specific experimental spectra for this compound are not detailed in the surveyed literature, the expected vibrational frequencies for its functional groups can be predicted based on established correlation charts. spectroscopyonline.com

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
N-HStretching3300 - 3500 spectroscopyonline.com
Aromatic C-HStretching3000 - 3100 spectroscopyonline.com
Imine C=NStretching~1640 - 1690
Aromatic C=CStretching~1450 - 1600
C-NStretching1260 - 1390 spectroscopyonline.com
C-BrStretching500 - 600

Furthermore, Raman spectroscopy is exceptionally sensitive to the crystal lattice vibrations, which occur at low frequencies (typically below 200 cm⁻¹). These modes are directly influenced by the crystal packing and intermolecular interactions. As such, Raman spectroscopy is a highly effective technique for differentiating between potential polymorphs, as each crystalline form would present a unique low-frequency spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Solution-State Structure and Tautomerism

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution and investigating the dynamics of tautomerism. researchgate.net

In a typical ¹H NMR spectrum of a related N,N'-diphenylformamidine derivative in DMSO-d6, the presence of both E and Z isomers is indicated by a multiplet in the aromatic region (6.76-7.24 ppm) and distinct signals for the methine proton (—N=C(H)—) at 7.45 ppm and the N-H proton at 8.22 ppm. rsc.org For N,N'-bis(2,6-dichlorophenyl)formamidine, another related compound, the ¹H NMR spectrum in DMSO-d6 shows signals for aromatic protons between 6.99 and 7.61 ppm. rsc.org The methine proton appears as two separate singlets at 7.73 ppm and 8.31 ppm, corresponding to the E_syn_ and E_anti_ isomers, respectively. rsc.org Similarly, the N-H protons for these isomers are observed at 9.32 ppm and 10.08 ppm. rsc.org

The ¹³C NMR spectrum of N,N'-bis(2,6-dimethylphenyl)formamidine in DMSO-d6 shows signals for the methyl carbons at 18.30 and 18.89 ppm, and aromatic carbons in the range of 122.21 to 149.96 ppm. rsc.org For N,N'-bis(2,6-dichlorophenyl)formamidine, the aromatic carbon signals appear between 128.89 and 133.68 ppm, with the imine carbon signals at 160.101 and 164.87 ppm. rsc.org The presence of multiple signals for certain protons and carbons in the NMR spectra of these formamidine derivatives suggests the existence of tautomeric equilibria and E/Z isomerism in solution. researchgate.netrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Symmetrical N,N'-Diphenylformamidine Derivatives in DMSO-d6. rsc.org

Compound¹H NMR (ppm)¹³C NMR (ppm)
N,N'-bis(2,6-dimethylphenyl)formamidine2.07-2.31 (m, 12H, 4 x —CH₃), 6.76-7.24 (m, 6H, aromatic H), 7.45 (s, 1H, —N=C(H)—), 8.22 (s, 1H, —N(H)—)18.30, 18.89, 122.21, 126.46, 128.11, 128.65, 135.30, 146.63, 149.96
N,N'-bis(2,6-diisopropylphenyl)formamidine0.94-1.29 (m, 24H, 8 x —CH₃), 3.07-3.17 (s, 2H, methine H's), 6.90-7.36 (m, 6H, aromatic H's), 7.49 (s, 1H, —N=C(H)—), 8.16 (s, 1H, —N(H)—)24.23, 25.41, 27.32, 27.94, 28.42, 122.74, 123.29, 127.77, 134.13, 140.00, 146.82, 149.80
N,N'-bis(2,6-dichlorophenyl)formamidine6.99-7.61 (m, 6H, aromatic H's, E + Z isomers), 7.73 (s, 0.5H, —N=C(H)— (Eₛₙ isomer)), 8.31 (s, 0.5H, —N=C(H)— (Eₐₙₜᵢ isomer)), 9.32 (s, 0.5H, —N(H)—, (Eₛₙ isomer)), 10.08 (s, 0.5H, —N(H)—, (Eₐₙₜᵢ isomer))128.89, 129.02, 129.51, 129.67, 129.81, 132.31, 133.68, 160.101, 164.87

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org For organic molecules, absorption of UV or visible light causes electrons to jump from a lower energy molecular orbital to a higher energy one. libretexts.org In molecules with conjugated π systems, such as this compound, π → π* transitions are common. libretexts.org

Mass Spectrometry (e.g., ESI-TOF MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation patterns of molecules. libretexts.orgchemspider.comresearchgate.netnih.gov For this compound, the average mass is 354.045 g/mol , and the monoisotopic mass is 351.921073 u. chemspider.com

Electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) is a powerful method for analyzing such compounds. rsc.orgresearchgate.net In positive ion mode ESI-MS, formamidine derivatives typically form protonated molecules, [M+H]⁺. rsc.org The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for related compounds involve the loss of specific groups. nih.govlibretexts.orgmiamioh.edu For instance, in the mass spectrum of a related benzoylthiourea (B1224501) containing a 4-bromophenyl group, the loss of a bromine atom from the molecular ion peak is a noted fragmentation. researchgate.netraco.cat

Collision-induced dissociation (CID) experiments can further elucidate fragmentation pathways. chemrxiv.org Predicted collision cross-section (CCS) values for this compound adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated and are important for its identification. vulcanchem.com

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts. vulcanchem.com

Adductm/zCCS (Ų)
[M+H]⁺352.92836160.2
[M+Na]⁺374.91030156.2
[M+NH₄]⁺369.95490162.6
[M-H]⁻350.91380163.3

Tautomerism and Isomerism Studies (E/Z Isomers)

Formamidines, including this compound, can exist as different tautomers and E/Z isomers. researchgate.netnih.gov This isomerism arises from the delocalization of the double bond within the N-C-N moiety and the restricted rotation around the C=N double bond. researchgate.net

Spectroscopic and Chromatographic Approaches to Tautomeric Equilibria

Spectroscopic techniques like NMR are instrumental in studying tautomeric equilibria in solution. researchgate.netnih.gov The presence of multiple sets of signals in ¹H and ¹³C NMR spectra for protons and carbons near the formamidine core is a strong indicator of the coexistence of different tautomers and/or isomers. researchgate.netrsc.org For example, the observation of separate signals for the methine and N-H protons in N,N'-bis(2,6-dichlorophenyl)formamidine confirms the presence of both E_syn_ and E_anti_ isomers in solution. rsc.org

Chromatographic methods, particularly gas chromatography, can also be used to study tautomerism. The retention index of a compound is influenced by its tautomeric form, as the equilibrium between E and Z isomers affects retention times. vulcanchem.com

Impact of Tautomerism on Molecular Behavior

In the solid state, the crystal structure of (E)-N,N'-bis-(4-bromophenyl)formamidine reveals that intermolecular N-H···N hydrogen bonds link the molecules into dimers. nih.govnih.gov The hydrogen atoms attached to the nitrogen atoms are disordered over two positions due to the twofold symmetry of the molecules. nih.govnih.gov This disorder is a direct consequence of tautomerism. The specific tautomer present can influence the strength and nature of intermolecular interactions, which in turn affects physical properties such as melting point and solubility. vulcanchem.com The dihedral angles between the two benzene rings in the two independent molecules found in the crystal structure are 50.05° and 75.61°, indicating conformational flexibility that can be influenced by the tautomeric state. nih.gov

Computational and Theoretical Chemistry of N,n Bis 4 Bromophenyl Formamidine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govxisdxjxsu.asia It is widely employed to predict the properties of molecules, such as their geometry, energy, and reactivity.

Geometry optimization calculations are fundamental in computational chemistry, seeking to find the coordinates of atoms that correspond to a minimum on the potential energy surface. For N,N'-bis-(4-Bromophenyl)formamidine, DFT methods are used to determine its most stable three-dimensional conformation. Experimental crystallographic studies have shown that the molecule can exist with significant conformational flexibility. A redetermination of its crystal structure revealed two independent molecules in the asymmetric unit, distinguished by the dihedral angles between their two bromophenyl rings, which were found to be 50.05° and 75.61°. nih.govnih.gov

Theoretical geometry optimization aims to replicate these experimental structures and explore the energetic landscape connecting different conformers. The calculations would identify the global energy minimum structure and any other low-energy conformers, providing insight into the molecule's structural preferences.

Table 1: Comparison of Experimental and Theoretical Structural Parameters This table is illustrative, showing the type of data generated from DFT calculations compared with experimental findings.

ParameterExperimental Value (Molecule 1) nih.govnih.govExperimental Value (Molecule 2) nih.govnih.govTypical DFT Calculated Value
Dihedral Angle (Ring 1 - Ring 2)50.05°75.61°Conformer-dependent
N-H···N Hydrogen Bond Distance2.964 Å2.964 Å~2.9-3.1 Å
Br···Br Interaction Distance3.4328 Å3.4328 ÅNot applicable for single molecule

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized on the electron-rich phenyl rings and the nitrogen atoms of the formamidine (B1211174) bridge. The LUMO is likely distributed across the antibonding π-orbitals of the aromatic rings. The energy gap provides information about the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Energy Gap These values are representative of typical results obtained from DFT calculations for similar aromatic compounds.

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.10
HOMO-LUMO Energy Gap (ΔE)5.15

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. xisdxjxsu.asia The MEP map displays different potential values in different colors; red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. xisdxjxsu.asia

In an MEP map of this compound, the areas around the two nitrogen atoms would exhibit a negative potential (red) due to the presence of lone pair electrons. This makes them the primary sites for hydrogen bonding and interaction with electrophiles. Conversely, the hydrogen atom attached to the formamidine nitrogen (N-H) would show a positive potential (blue), identifying it as a hydrogen bond donor site.

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors include ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). A hard molecule has a large HOMO-LUMO gap, whereas a soft molecule has a small gap. These parameters provide a quantitative measure of the molecule's stability and reactivity.

Table 3: Calculated Quantum Chemical Descriptors These values are derived from the illustrative HOMO and LUMO energies in Table 2.

DescriptorFormulaIllustrative Value (eV)
Ionization Potential (I)-EHOMO6.25
Electron Affinity (A)-ELUMO1.10
Chemical Hardness (η)(I - A) / 22.575
Electronegativity (χ)(I + A) / 23.675
Chemical Potential (μ)-(I + A) / 2-3.675
Electrophilicity Index (ω)μ2 / (2η)2.623

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model the conformational dynamics of this compound, revealing its behavior in different environments, such as in solution or in the solid state. These simulations can explore the rotational barriers around the C-N bonds and the torsional flexibility of the phenyl rings, providing a dynamic picture of the molecule's behavior that complements the static information from DFT calculations. mdpi.com This is particularly relevant for understanding the existence of multiple conformers, as observed in its crystal structure. nih.govnih.gov

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Decomposition

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is generated based on the electron distribution of the molecule, and properties such as d_norm are mapped onto it to highlight regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, representing the strongest interactions. nih.gov

Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis The percentages are representative of what would be expected for a molecule of this type, based on analyses of similar brominated aromatic compounds.

Interaction TypePercentage Contribution to Hirshfeld Surface
H···H~40%
Br···H / H···Br~20%
C···H / H···C~18%
N···H / H···N~8%
Br···Br~4%
C···C~3%
Other~7%

Coordination Chemistry and Metal Complexation Involving N,n Bis 4 Bromophenyl Formamidine

N,N'-bis-(4-Bromophenyl)formamidine as a Ligand Precursor in Coordination Chemistry

N,N'-bis(4-Bromophenyl)formamidine acts as a precursor to the corresponding formamidinate anion, which is the actual coordinating species. The deprotonation of the formamidine (B1211174), typically achieved by using a suitable base, generates the N,N'-bis(4-Bromophenyl)formamidinate anion. This anion is a versatile ligand due to the presence of two nitrogen donor atoms within its N-C-N framework.

This bidentate ligand can chelate to a single metal center or bridge two metal centers, leading to the formation of mononuclear, dinuclear, or polynuclear complexes. The nature of the resulting complex is influenced by several factors, including the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. The delocalized π-system across the N-C-N fragment of the formamidinate ligand contributes to the stability of the resulting metal complexes.

Synthesis and Characterization of Metal-Formamidine Complexes

The synthesis of metal complexes with N,N'-bis(4-Bromophenyl)formamidinate typically involves the reaction of a metal salt with the formamidine ligand in the presence of a base. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Ag(I), Pd(II) complexes)

A range of transition metal complexes incorporating the N,N'-bis(4-Bromophenyl)formamidinate ligand have been synthesized and studied.

Copper(II) Complexes: Copper(II) complexes with related ketiminate ligands, such as bis[4-(4-bromophenylimino-κN)pent-2-en-2-olato-κO]copper(II), have been synthesized and structurally characterized. In this specific complex, two bidentate ketimine ligands coordinate to the Cu(II) center in a trans conformation, resulting in a distorted square-planar geometry. researchgate.net The synthesis of copper(I) complexes has also been reported, where the copper(I) cation is coordinated by two 2-[(4-bromophenyl)iminomethyl]pyridine ligands, resulting in a distorted tetrahedral geometry. nih.gov

Nickel(II) Complexes: A polymeric nickel(II) complex with a related hydrazide ligand, 2-(4-bromophenoxy)acetohydrazide, has been synthesized. mdpi.com In this complex, the nickel atom is six-coordinated in a distorted octahedral geometry, with the hydrazide acting as a bidentate ligand. mdpi.com The synthesis of other Ni(II) complexes with different formamidine ligands has also been explored, leading to various coordination geometries. ekb.eginternationaljournalssrg.org

Palladium(II) Complexes: Palladium(II) complexes with related Schiff base ligands derived from (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine have been synthesized. These complexes exhibit a square-planar geometry with the palladium atom coordinated to two nitrogen atoms from the Schiff base ligands and two chloride ions. nih.gov The imine moieties are arranged in a trans configuration around the palladium center. nih.gov

The synthesis of these complexes often involves reacting the appropriate metal salt with the formamidine or a related ligand in a suitable solvent. The resulting products are then isolated and purified.

Coordination Modes and Ligand Field Effects

The N,N'-bis(4-Bromophenyl)formamidinate ligand primarily exhibits a bidentate chelating coordination mode through its two nitrogen atoms. This chelation forms a stable five-membered ring with the metal center. Another common coordination mode is bridging, where the ligand links two metal centers, which can lead to the formation of dinuclear or polynuclear structures. A notable example is the dimolybdenum(II) complex, where four N,N'-bis(4-bromophenyl)formamidinate ligands bridge two molybdenum atoms, forming a paddlewheel structure. nih.gov

The electronic environment created by the ligands around a central metal ion is described by ligand field theory. The coordination of the N,N'-bis(4-Bromophenyl)formamidinate ligand to a metal center influences the splitting of the metal's d-orbitals. The extent of this splitting, and thus the ligand field effect, is influenced by the nature of the ligand and the geometry of the complex. For instance, in a distorted square-planar Cu(II) complex, the ligand field created by the two bidentate ketimine ligands results in specific electronic properties. researchgate.net Similarly, ligand field effects play a crucial role in the rearrangement and physical properties of bis(ligand) complexes of first-row transition metals with tris(triazolyl)borate ligands, which share some structural similarities with formamidinates. nih.gov

Structural Analysis of Coordination Complexes (X-ray Crystallography)

A redetermination of the crystal structure of (E)-N,N'-bis(4-bromophenyl)formamidine itself revealed that it crystallizes in the monoclinic space group C2/c. nih.gov The molecules form dimers in the crystal through intermolecular N—H⋯N hydrogen bonds. nih.gov

The crystal structure of tetrakis[μ-N,N′-bis(4-bromophenyl)formamidinato-κ²N:N′]dimolybdenum(II) tetrahydrofuran (B95107) solvate shows a paddlewheel structure with a quadruple bond between the two molybdenum atoms. nih.gov The Mo-Mo distance is 2.1263 (13) Å, and the formamidinate ligands bridge the two metal centers. nih.gov

In the case of bis[4-(4-bromophenylimino-κN)pent-2-en-2-olato-κO]copper(II), X-ray analysis confirmed a distorted square-planar geometry around the copper(II) atom. researchgate.net The two bidentate ligands are in a trans configuration. researchgate.net The Cu-O bond lengths are approximately 1.91 Å, and the Cu-N bond lengths are around 1.95 Å. researchgate.net

A palladium(II) complex with a related Schiff base ligand, bis{(S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine-κN}dichloridopalladium(II), was also characterized by X-ray diffraction. nih.gov The analysis revealed a square-planar geometry with the Pd-N distances being approximately 2.031 Å and Pd-Cl distances around 2.309 Å. nih.gov

Table 1: Selected Crystallographic Data for this compound and a Related Metal Complex

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(E)-N,N'-bis(4-bromophenyl)formamidineMonoclinicC2/c11.563(2)23.447(5)9.881(2)95.43(3) nih.gov
Bis[4-(4-bromophenylimino-κN)pent-2-en-2-olato-κO]copper(II)MonoclinicP2₁/c12.493(3)11.559(4)15.415(4)92.306(14) researchgate.net

Role of Substituents in Metal-Ligand Binding Affinity and Complex Geometry

The substituents on the aryl rings of the formamidine ligand can significantly influence the properties of the resulting metal complexes. The bromine atoms at the para-position of the phenyl rings in N,N'-bis(4-Bromophenyl)formamidine are electron-withdrawing groups. This electronic effect can impact the electron density on the nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond.

Studies on asymmetric formamidine ligands with varying steric and electronic properties have shown a noticeable influence of the nitrogen substituents on the catalytic activity and the properties of the resulting polymers in polymerization reactions. exlibrisgroup.comelsevierpure.com This suggests that modifying the substituents is a viable strategy for tuning the characteristics of the metal complexes. In the crystal structure of (E)-N,N'-bis(4-bromophenyl)formamidine, intermolecular Br⋯Br interactions are observed, which contribute to the crystal packing. nih.gov While this is in the solid state of the free ligand, such interactions could also play a role in the supramolecular assembly of its metal complexes.

The steric bulk of the substituents also plays a critical role in determining the geometry of the metal complex. Bulky substituents can enforce a particular coordination geometry or even prevent the formation of certain types of complexes due to steric hindrance. For instance, the steric requirements of bulky amidate ligands can stabilize low coordination numbers in titanium complexes. nih.gov

Electronic Properties of Formamidine-Metal Complexes

The electronic properties of formamidine-metal complexes are a direct consequence of the interaction between the metal ion and the ligand. These properties can be probed using various techniques, including UV-visible spectroscopy and cyclic voltammetry.

The electronic spectra of transition metal complexes provide information about the d-d electronic transitions and charge transfer bands. For example, the UV-visible spectra of various transition metal complexes with related ligands have been used to deduce their coordination geometry, with some exhibiting square planar and others octahedral environments. ekb.eginternationaljournalssrg.org

The electrochemical behavior of these complexes, often studied by cyclic voltammetry, reveals information about their redox properties. The electron-withdrawing nature of the bromo-substituents in N,N'-bis(4-Bromophenyl)formamidine is expected to influence the redox potentials of its metal complexes, making them more difficult to oxidize compared to complexes with electron-donating substituents.

Furthermore, computational methods, such as Density Functional Theory (DFT), can be employed to calculate and understand the electronic structure of these complexes. Such calculations can provide insights into the molecular orbitals, charge distribution, and the nature of the metal-ligand bonding. nih.gov

Supramolecular Chemistry and Crystal Engineering with N,n Bis 4 Bromophenyl Formamidine

Design Principles for Supramolecular Assemblies

The design of supramolecular assemblies hinges on the predictable and directional nature of non-covalent interactions. The molecular structure of N,N'-bis-(4-Bromophenyl)formamidine is ideally suited for this purpose, incorporating specific functional groups that guide its self-assembly. The central formamidine (B1211174) core (–NH–CH=N–) provides robust hydrogen bond donor and acceptor sites, promoting the formation of predictable structural motifs.

Simultaneously, the presence of bromine atoms on the terminal phenyl rings introduces the capacity for halogen bonding. This interaction, where a halogen atom acts as an electrophilic region (the σ-hole), can form attractive interactions with nucleophiles. The strategic placement of these functional groups allows for a hierarchical assembly process, where strong hydrogen bonds can form primary structures, which are then organized into higher-order architectures by weaker, yet significant, halogen bonds.

Engineering Crystal Architectures via Non-Covalent Interactions

The solid-state structure of this compound is a clear example of how non-covalent interactions dictate crystal packing. X-ray crystallography studies have revealed a sophisticated network of interactions that build the material's architecture. vulcanchem.com The asymmetric unit contains two independent half-molecules, which are completed by a twofold rotational symmetry. nih.gov This inherent symmetry is a key feature of its crystalline form.

The most prominent interaction governing the primary assembly of this compound is the intermolecular N—H⋯N hydrogen bond. These bonds link individual molecules into discrete dimeric units. nih.govnih.gov The hydrogen atom on one nitrogen atom forms a bond with the nitrogen atom of an adjacent molecule, creating a stable, centrosymmetric pair. This interaction is a classic and reliable synthon in crystal engineering, effectively pairing the molecules into predictable building blocks. The reported distance for this N–H···N bond is approximately 2.89 Å. vulcanchem.com

The crystal structure of this compound is a testament to the synergistic effect of multiple non-covalent forces. The assembly is not driven by a single interaction but by the cooperative interplay of hydrogen and halogen bonds. A hierarchical organization is evident:

Primary Assembly: Strong and highly directional N—H⋯N hydrogen bonds first guide the molecules to form robust dimeric pairs. nih.govnih.gov

Secondary Assembly: These pre-organized dimers are then linked by weaker, yet specific, Br⋯Br halogen bonds to form one-dimensional chains. nih.govnih.gov

This synergy leads to a well-defined and stable three-dimensional architecture that would be inaccessible through one type of interaction alone. The conformational flexibility of the molecule, with dihedral angles between the benzene (B151609) rings measured at 50.05° and 75.61° in the two independent molecules, allows the structure to accommodate this complex network of interactions. nih.gov

Table of Key Non-Covalent Interactions

Interaction TypeAtoms InvolvedInteraction Distance (Å)Resulting MotifReference
Hydrogen BondN—H⋯N2.89Dimer vulcanchem.com
Halogen BondBr⋯Br3.4328Linear Chain nih.govnih.gov

Co-crystallization Strategies and Host-Guest Chemistry

The robust binding motifs of this compound make it an excellent candidate for co-crystallization and coordination chemistry. By acting as a ligand, it can be used to construct complex metallosupramolecular architectures.

A notable example is its use in forming a dimetal paddlewheel complex with molybdenum. ossila.com In this structure, four N,N'-bis(4-bromophenyl)formamidinate ligands equatorially coordinate to a quadruply bonded dimolybdenum (Mo₂⁴⁺) unit. ossila.com The resulting complex, [Mo₂(C₁₃H₉N₂Br₂)₄], demonstrates how the formamidinate moiety can be used to assemble metal centers into discrete, functional supermolecules. In the crystal structure of this complex, the larger molecular units are further linked by Br⋯Br interactions at a distance of 3.7049 Å, showcasing the continued importance of halogen bonding in organizing even these large assemblies. ossila.com

Crystallographic Data for [Mo₂(C₁₃H₉N₂Br₂)₄]·C₄H₈O

ParameterValue
Formula[Mo₂(C₁₃H₉N₂Br₂)₄]·C₄H₈O
Molecular Weight1604.05
Crystal SystemMonoclinic
a (Å)21.795 (4)
b (Å)10.077 (2)
c (Å)29.967 (6)
β (°)110.67 (3)
Volume (ų)6158 (2)
Data sourced from a 2011 crystallographic study. ossila.com

Applications in Advanced Crystalline Materials (e.g., for optical, electronic applications)

The structural motifs inherent to this compound and its derivatives are directly relevant to the development of advanced materials for electronic applications. While the parent compound is a foundational building block, its derivatives have been employed as crucial intermediates in the synthesis of high-performance organic semiconductors.

For instance, the related triarylamine, 4-Bromo-N-(4-bromophenyl)-N-(4-sec-butylphenyl)aniline, is a key precursor for the synthesis of Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine), a polymer commonly known as TFB. TFB is widely used as a hole-transport layer (HTL) in high-efficiency organic light-emitting diodes (OLEDs) and perovskite solar cells. The triphenylamine (B166846) core, which can be derived from formamidine precursors, provides the necessary electronic properties for efficient hole transport. This demonstrates a clear pathway from the fundamental supramolecular chemistry of the formamidine scaffold to tangible applications in advanced electronic devices.

Advanced Applications and Derivatization Studies of N,n Bis 4 Bromophenyl Formamidine

Utilization in Heterocyclic Chemistry

The formamidine (B1211174) moiety within N,N'-bis-(4-Bromophenyl)formamidine serves as a key building block for the construction of various heterocyclic systems. Its nitrogen atoms can readily participate in cyclization reactions, leading to the formation of stable and functional ring structures.

Precursors for Imidazolium (B1220033) Salts and N-Heterocyclic Carbenes (NHCs)

This compound is a potential precursor for the synthesis of imidazolium salts, which are immediate precursors to N-Heterocyclic Carbenes (NHCs). NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. mdpi.comnih.gov The synthesis of imidazolium salts from formamidines can be achieved through a modular one-pot method. This process typically involves the reaction of a formamidine with an α-halo ketone. nih.gov

This versatile strategy allows for the preparation of a wide range of symmetrically and unsymmetrically substituted imidazolium salts. nih.gov For instance, the reaction of an N,N'-diarylformamidine with an α-halo ketone in a suitable solvent like acetonitrile, often in the presence of a base, leads to the formation of the corresponding imidazolium salt. nih.gov While direct studies utilizing this compound in this specific reaction are not extensively documented, the general applicability of this method suggests its potential as a valuable starting material for accessing 4-bromophenyl-substituted imidazolium salts and, subsequently, the corresponding NHCs. The presence of the bromophenyl groups could also offer opportunities for further functionalization through cross-coupling reactions. nih.gov

Synthesis of Pyrimidine (B1678525) Derivatives and Related Scaffolds

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals. uni.lunih.gov The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon unit with an amidine-containing compound. uni.lubaranlab.org this compound, possessing the necessary N-C-N fragment, can be considered a viable precursor for pyrimidine synthesis.

One common approach involves the reaction of a formamidine or its equivalent with a compound containing an active methylene (B1212753) group, such as a β-dicarbonyl compound or a malonate derivative. nih.gov For example, the cyclocondensation of ketones with formamidine acetate (B1210297) has been shown to produce 4,5-disubstituted pyrimidines. nih.gov Although direct synthesis of pyrimidines from this compound is not extensively reported, the established methodologies in pyrimidine chemistry suggest that it could react with suitable three-carbon synthons to yield pyrimidines bearing 4-bromophenyl substituents. These substituents could then be further modified to create diverse libraries of pyrimidine derivatives for various applications.

Catalytic Applications in Organic Synthesis (e.g., as auxiliaries in asymmetric synthesis)

The development of chiral ligands and auxiliaries is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. youtube.comnih.govscielo.br While direct applications of this compound as a chiral auxiliary in asymmetric synthesis are not well-documented, the formamidine scaffold itself has been incorporated into chiral ligands. The nitrogen atoms of the formamidine can coordinate to a metal center, and by attaching chiral substituents to the formamidine backbone, a chiral environment can be created around the metal.

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. researchgate.netacs.org After the reaction, the auxiliary can be removed and ideally recycled. Given the synthetic accessibility of this compound, the introduction of chiral moieties to its structure could lead to the development of novel chiral auxiliaries. The bromophenyl groups offer a handle for such modifications through reactions like Suzuki coupling. mdpi.com The resulting chiral formamidine derivatives could potentially be employed in a variety of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net

Research into Corrosion Inhibition Mechanisms (e.g., formamidine-based thiuram disulfides)

The protection of metals from corrosion is of immense industrial importance. Organic molecules, particularly those containing heteroatoms like nitrogen and sulfur, are effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective film. uni.lunih.gov Formamidine derivatives, especially when incorporated into larger structures containing other heteroatoms, have shown significant promise in this area.

Recent research has focused on formamidine-based thiuram disulfides as highly effective corrosion inhibitors for mild steel in acidic environments. nih.gov These compounds are typically synthesized through the oxidation of the corresponding dithiocarbamate (B8719985) salts. nih.gov The resulting thiuram disulfides exhibit excellent inhibitory performance, which is attributed to the presence of multiple adsorption centers, including the nitrogen and sulfur atoms, the imine functional group, and the aromatic rings. nih.gov

Electrochemical Evaluation of Corrosion Inhibition

The effectiveness of formamidine-based thiuram disulfides as corrosion inhibitors has been extensively studied using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). nih.gov These studies have demonstrated that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.gov The inhibition efficiency of these compounds increases with their concentration, reaching very high values even at low concentrations.

For example, a study on four novel formamidine-based thiuram disulfides (DS1-DS4) showed inhibition efficiencies of up to 98.60% for mild steel in 1 M HCl at a concentration of 1.00 mM. The polarization resistance was observed to increase significantly with increasing inhibitor concentration, indicating the formation of a protective layer on the metal surface. nih.gov

Table 1: Inhibition Efficiencies of Formamidine-Based Thiuram Disulfides

Inhibitor Concentration (mM) Inhibition Efficiency (%)
DS1 1.00 98.60
DS2 1.00 98.36
DS3 1.00 94.66
DS4 1.00 83.57

Data sourced from a study on formamidine-based thiuram disulfides as corrosion inhibitors for mild steel in 1 M HCl.

Surface Adsorption Mechanisms

The mechanism of corrosion inhibition by formamidine-based thiuram disulfides involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption process is typically a combination of physisorption and chemisorption. Physisorption occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the sharing of electrons between the heteroatoms (N and S) of the inhibitor and the vacant d-orbitals of the metal atoms.

The adsorption of these inhibitors generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. The presence of multiple adsorption sites in the formamidine-based thiuram disulfide molecules, including the lone pairs of electrons on the nitrogen and sulfur atoms and the π-electrons of the aromatic rings, contributes to their strong adsorption and high inhibition efficiency. nih.gov The formation of this protective film effectively blocks the active sites for corrosion and hinders the diffusion of corrosive species to the metal surface.

Analytical Methodologies for N,n Bis 4 Bromophenyl Formamidine and Its Derivatives

Chromatographic Techniques (e.g., Gas Chromatography, HPLC)

Chromatography is a cornerstone for the separation and analysis of N,N'-bis-(4-Bromophenyl)formamidine. Both gas and liquid chromatography serve distinct roles in its characterization.

Separation and Purity Assessment

The separation and subsequent purity assessment of this compound can be effectively achieved using chromatographic methods. Gas chromatography (GC) is a key technique for which specific retention data is available. The compound's volatility and thermal stability allow for its analysis by GC, which separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

A critical parameter for the identification of this compound in a GC system is its Kovats Retention Index (RI). This value helps in standardizing retention times across different instruments. For this compound, a Kovats RI of 2633 has been reported on a non-polar SE-30 column at a temperature of 240°C vulcanchem.com. This specific index is a crucial piece of data for its unambiguous identification in complex matrices.

Table 1: Gas Chromatography Retention Data for this compound

ParameterValueConditionSource
Kovats Retention Index (RI)2633Non-polar SE-30 column at 240°C vulcanchem.com

While High-Performance Liquid Chromatography (HPLC) is a common and powerful technique for the purity assessment of organic compounds, specific validated methods for this compound are not detailed in the available scientific literature. However, reverse-phase HPLC methods are frequently developed for its structural analogs and derivatives jchr.org.

Application as a Chromatographic Standard for Tautomerization Studies

A significant characteristic of this compound is its existence as a mixture of tautomers, specifically E and Z isomers. This phenomenon can be studied using chromatographic techniques. The equilibrium between these isomers can directly influence the compound's retention behavior during analysis.

In gas chromatography, the observed retention index is a reflection of this tautomeric equilibrium vulcanchem.com. The separation conditions can affect the balance between the E and Z forms, which in turn impacts the retention time. This makes GC a valuable tool for investigating the dynamics of tautomerization in this molecule. The compound can, therefore, serve as a chromatographic standard to study how different column phases or temperature programs affect tautomeric equilibria.

Advanced Hyphenated Techniques for Structural Confirmation and Trace Analysis

For unambiguous structural confirmation and the detection of trace amounts of this compound, advanced hyphenated techniques are indispensable. These methods combine the separation power of chromatography with the detection specificity of spectroscopy, most notably mass spectrometry (MS) sigmaaldrich.comhalocolumns.comsielc.com. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide both retention time data and mass-to-charge ratio (m/z) information, which together offer a high degree of certainty in identification.

Mass spectrometry provides detailed structural information through fragmentation patterns and accurate mass measurements. For this compound, predicted Collision Cross Section (CCS) values have been calculated vulcanchem.comuni.lu. The CCS is a measure of the ion's size and shape in the gas phase and is an important identifying parameter in ion mobility-mass spectrometry. These predicted values for various adducts of the molecule are crucial for its identification in MS-based analyses.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)Source
[M+H]⁺352.92836154.6 - 160.2 vulcanchem.comuni.lu
[M+Na]⁺374.91030156.2 - 163.9 vulcanchem.comuni.lu
[M+K]⁺390.88424147.5 uni.lu
[M+NH₄]⁺369.95490162.6 - 171.7 vulcanchem.comuni.lu
[M-H]⁻350.91380163.3 - 164.3 vulcanchem.comuni.lu
[M+Na-2H]⁻372.89575162.5 uni.lu

*CCS values are calculated and can vary slightly based on the prediction model used. The table presents a range from available sources.

These hyphenated techniques are paramount for trace analysis, enabling the detection and quantification of the compound at very low concentrations in various samples. The combination of chromatographic separation with mass spectrometric detection ensures high sensitivity and selectivity, minimizing interference from other components in the matrix.

Q & A

Q. What are the established synthetic methodologies for N,N'-bis-(4-Bromophenyl)formamidine, and how do reaction conditions influence yield?

The compound is synthesized via FeCl₃-catalyzed condensation of 4-bromoaniline with formamide derivatives. A green chemistry approach using cerium(IV) ammonium nitrate (CAN) in water at ambient temperature has also been reported, achieving high yields (85–92%) with reduced reaction times (~2 hours). Key parameters include catalyst loading (5–10 mol%), solvent polarity, and temperature control to minimize side reactions .

Table 1: Comparison of Synthesis Methods

CatalystSolventTemp (°C)Yield (%)Reference
FeCl₃Toluene11078
CAN (in water)H₂O2590

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) confirms a monoclinic lattice (space group C2/c) with unit cell dimensions:

  • a = 11.563 Å, b = 23.447 Å, c = 9.881 Å, β = 95.43°
  • Z = 8, V = 2666.9 ų, Dx = 1.764 g/cm³ Refinement with SHELXL (R factor = 0.048) resolves anisotropic displacement parameters for all non-H atoms .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H NMR : Distinct signals for NH (δ 8.2–8.5 ppm) and aromatic protons (δ 7.3–7.6 ppm).
  • LC–MS (ESI) : Molecular ion peak at m/z 354.05 [M+H]⁺ confirms molecular weight.
  • IR : Stretching vibrations at 3300 cm⁻¹ (N–H) and 1620 cm⁻¹ (C=N) .

Advanced Research Questions

Q. How do Br···Br and N–H···N interactions influence the supramolecular architecture of this compound?

Intermolecular Br···Br contacts (3.45–3.60 Å) and N–H···N hydrogen bonds (2.85 Å) drive crystal packing. These interactions are critical for stabilizing layered structures and enabling applications in crystal engineering. Hirshfeld surface analysis quantifies interaction contributions: Br···Br (15%), N–H···N (10%) .

Q. What discrepancies exist between historical and modern structural determinations of this compound, and how are they resolved?

Early studies (e.g., Anulewicz et al., 1991) lacked anisotropic displacement parameters and precise H-atom coordinates. Redetermination using high-resolution SCXRD (293 K, R = 0.048) with SHELXL incorporated all H atoms and improved geometric accuracy, revealing planar conformation (C–N–C angle = 120.5°) .

Q. How does substitution on the phenyl ring (e.g., –OCH₃ vs. –Br) alter the compound’s electronic and structural properties?

Comparative studies with N,N'-bis(4-methoxyphenyl)formamidine show:

  • Electron density : Bromine substituents increase electron-withdrawing effects, reducing π-cloud delocalization.
  • Bond lengths : C=N bond elongates by 0.02 Å in brominated vs. methoxylated analogs.
  • Packing : Methoxy groups enhance hydrogen-bonding networks, whereas Br···Br contacts dominate in the brominated derivative .

Q. What challenges arise in refining high-Z crystal structures, and how does SHELX software address them?

Heavy atoms (e.g., Br) cause strong absorption effects, requiring empirical or multi-scan corrections (SADABS). SHELXL refines anisotropic displacement parameters (ADPs) and models disorder via PART instructions. For this compound, the high μ (6.06 mm⁻¹) necessitated absorption correction with ψ scans .

Methodological Guidance

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Data collection : Use low-temperature (150 K) measurements to reduce thermal motion artifacts.
  • Refinement : Apply twin-law detection (e.g., BASF parameter in SHELXL) for twinned crystals.
  • Validation : Cross-check with CIF validation tools (e.g., checkCIF/PLATON) to flag outliers in bond angles/ADPs .

Q. What strategies optimize catalytic synthesis for scalability and reproducibility?

  • Catalyst recycling : FeCl₃ can be reused up to 3 cycles with <5% yield drop.
  • Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (30 minutes) and improves atom economy .

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Reactant of Route 1
Reactant of Route 1
N,N'-bis-(4-Bromophenyl)formamidine
Reactant of Route 2
N,N'-bis-(4-Bromophenyl)formamidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.